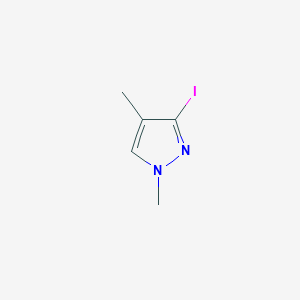

3-Iodo-1,4-dimethyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-1,4-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKLEICJWIZWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395443-04-5 | |

| Record name | 3-iodo-1,4-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Iodo-1,4-dimethyl-1H-pyrazole: A Key Intermediate for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Iodo-1,4-dimethyl-1H-pyrazole, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and its functionalization with iodine provides a versatile handle for constructing complex molecular architectures via cross-coupling reactions.[1][2][3] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer a robust, self-validating protocol for researchers and drug development professionals. We will detail the strategic approach to the synthesis, focusing on the critical regioselective iodination of the 1,4-dimethyl-1H-pyrazole precursor.

Introduction: The Strategic Value of Iodinated Pyrazoles

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational components in a vast array of biologically active compounds, including analgesics, anti-inflammatory agents, and anti-cancer drugs.[3][4][5] The introduction of an iodine atom onto the pyrazole ring dramatically enhances its synthetic utility. The carbon-iodine bond serves as a key functional group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1][6][7] This capability allows for the systematic exploration of chemical space around the pyrazole core, a critical activity in modern drug discovery.

This guide focuses specifically on the synthesis of this compound, a target molecule where regiochemical control is paramount. We will address the synthesis of the pyrazole backbone and then delve into the nuanced challenge of directing the electrophilic iodination to the C3 position in the presence of competing sites.

Foundational Chemistry: Synthesis of the 1,4-dimethyl-1H-pyrazole Precursor

The logical starting point for the target molecule is the 1,4-dimethyl-1H-pyrazole core. While numerous methods exist for constructing pyrazole rings, a common and efficient strategy involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][8][9] For the synthesis of 1,4-dimethyl-1H-pyrazole, a practical two-step approach is proposed, starting from the commercially available 4-methyl-1H-pyrazole.

Workflow for Precursor Synthesis

Caption: Proposed workflow for the synthesis of the 1,4-dimethyl-1H-pyrazole precursor.

The N-alkylation of pyrazoles is a well-established transformation.[4] Deprotonation of the N-H proton with a strong, non-nucleophilic base like sodium hydride (NaH) generates the corresponding pyrazole anion. This anion is a potent nucleophile that readily reacts with an electrophilic methyl source, such as methyl iodide, via an SN2 mechanism to yield the desired N-methylated product.

The Core Directive: Regioselective Iodination

The central challenge in synthesizing this compound is achieving iodination at the C3 position. The pyrazole ring has two potential sites for electrophilic substitution: C3 and C5.

Mechanistic Considerations and Regiocontrol

The pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The C4 position is typically the most reactive site.[4] However, in our precursor, this position is blocked by a methyl group. We must therefore consider the directing effects of the N1-methyl and C4-methyl substituents on the remaining C3 and C5 positions.

-

Electronic Effects: Both methyl groups are electron-donating via induction and hyperconjugation, activating the ring towards electrophilic attack. The N1-methyl group primarily activates the adjacent C5 position, while the C4-methyl group activates both the C3 and C5 positions.

-

Steric Hindrance: The C4-methyl group imposes significant steric hindrance at the neighboring C5 position. An incoming, often bulky, electrophilic iodine species will experience greater steric repulsion when approaching C5 compared to the less encumbered C3 position.

This steric hindrance is the key to achieving the desired regioselectivity. By choosing an appropriate iodinating agent, we can exploit this steric factor to favor substitution at the C3 position. While methods involving lithiation followed by quenching with iodine are known, they often show a strong preference for producing 5-iodo-pyrazoles.[7][10][11] Therefore, a direct electrophilic iodination strategy is the more logical and authoritative approach.

Choice of Iodinating Agent: N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is an excellent reagent for this transformation.[12] It is a mild and easy-to-handle crystalline solid. Crucially, its reactivity can be significantly enhanced by the addition of a strong acid, such as sulfuric acid or trifluoroacetic acid (TFA).[13][14] The acid protonates NIS, generating a highly potent electrophilic iodine species (I+) that can effectively iodinate moderately activated aromatic rings.

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Proposed mechanism for the regioselective iodination of 1,4-dimethyl-1H-pyrazole.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established principles of pyrazole iodination. Researchers should conduct their own risk assessment and optimization.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |

| 1,4-dimethyl-1H-pyrazole | 96.13 | 10.0 | 0.96 g | 1.0 |

| N-Iodosuccinimide (NIS) | 224.98 | 11.0 | 2.47 g | 1.1 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | ~10 mL | - |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL | - |

| Saturated Na₂S₂O₃ (aq) | - | - | 30 mL | - |

| Saturated NaHCO₃ (aq) | - | - | 30 mL | - |

| Brine | - | - | 30 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethyl-1H-pyrazole (1.0 eq). Dissolve the starting material in concentrated sulfuric acid (10 mL) at 0°C (ice-water bath). Stir until a homogeneous solution is obtained.

-

Causality: Using concentrated sulfuric acid as the solvent provides the necessary acidic medium to activate the NIS and generates a highly electrophilic iodinating species.[13] The low temperature helps to control any potential exothermicity and minimize side reactions.

-

-

Addition of NIS: Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

-

Causality: A slight excess of NIS ensures complete consumption of the starting material. Portion-wise addition is a critical control measure to manage the reaction rate and temperature.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.

-

Trustworthiness: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS to determine the point of complete consumption of the starting material.

-

-

Work-up - Quenching: Carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker. This will precipitate the crude product and dilute the strong acid.

-

Causality: This step safely neutralizes the highly corrosive sulfuric acid and makes the product accessible for extraction.

-

-

Work-up - Neutralization & Extraction: Neutralize the acidic aqueous slurry by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8). Extract the product with dichloromethane (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1 x 30 mL) to remove any residual iodine, followed by brine (1 x 30 mL).

-

Causality: The thiosulfate wash is a self-validating step; the disappearance of any iodine color confirms the quenching of the oxidizing agent.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid or oil.

Characterization

The identity and purity of the final compound (C₅H₇IN₂, MW: 222.03 g/mol ) should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthesis of this compound is a strategically important transformation that provides access to a versatile chemical building block. The protocol described herein is grounded in established principles of electrophilic aromatic substitution, with a specific focus on achieving regiochemical control through the exploitation of steric hindrance. By employing an activated N-Iodosuccinimide system, this guide presents an authoritative and reliable pathway for researchers in medicinal chemistry and materials science to access this valuable intermediate. The emphasis on the causality behind each experimental step ensures that the protocol is not merely a recipe, but a self-validating system for robust scientific inquiry.

References

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available at: [Link]

-

Thomas, A. D., et al. (2015). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions, 44(35), 15494-15501. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

de la Torre, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

-

Li, M., et al. (2024). Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. The Journal of Organic Chemistry. Available at: [Link]

-

Turovska, B., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6695. Available at: [Link]

-

Rostom, S. A. F., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 127. Available at: [Link]

-

Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of pyrazoles via electrophilic cyclization. The Journal of Organic Chemistry, 76(16), 6726–6742. Available at: [Link]

-

Prakash, G. K. S., et al. (2004). Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide in Sulfuric Acid. Angewandte Chemie International Edition, 43(40), 5203-5206. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 2548–2556. Available at: [Link]

-

Cekavicus, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. Available at: [Link]

-

Turovska, B., et al. (2022). Iodination of highly basic pyrazoles by HOI. ResearchGate. Available at: [Link]

-

Akhmedov, N. G., et al. (1987). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Available at: [Link]

-

ResearchGate. (2025). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. ResearchGate. Available at: [Link]

-

Bej, S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(31), 24419-24427. Available at: [Link]

-

Bej, S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available at: [Link]

-

da Silva, F. S., et al. (2013). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 54(14), 1815-1817. Available at: [Link]

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central. Available at: [Link]

-

Wikipedia. (2025). N-Iodosuccinimide. Wikipedia. Available at: [Link]

-

Cekavicus, B., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

-

Dana Bioscience. (n.d.). 5-Iodo-1,4-dimethyl-1H-pyrazole 1g. Dana Bioscience. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

RImpactS. (n.d.). Iodine-Mediated Synthesis of Novel Pyrazole Derivatives. RImpactS. Available at: [Link]

-

Cekavicus, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Semantic Scholar. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1395443-04-5 | this compound. Hoffman Fine Chemicals. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Name Available]. Available at: [Link]

-

Sharma, V., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical and Medicinal Chemistry, 5(1), 1-15. Available at: [Link]

-

Shaik, A. B., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

-

Kurbangalieva, A. R., et al. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC, 2015(7), 63-76. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. tsijournals.com [tsijournals.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. N-Iodosuccinimide (NIS) [organic-chemistry.org]

"3-Iodo-1,4-dimethyl-1H-pyrazole chemical properties"

An In-Depth Technical Guide to 3-Iodo-1,4-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications

Abstract

This compound is a substituted heterocyclic compound that has emerged as a versatile and valuable building block in synthetic and medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of an iodine atom on this scaffold provides a reactive handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research. This compound is identified by the CAS number 1395443-04-5.[3][4] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1395443-04-5 | [3][4][5] |

| Molecular Formula | C₅H₇IN₂ | [3][4][6] |

| Molecular Weight | 222.03 g/mol | [3] |

| SMILES | CC1=CN(N=C1I)C | [6][7] |

| InChIKey | DZKLEICJWIZWGU-UHFFFAOYSA-N | [4][6][7] |

| Appearance | Not specified (typically off-white to yellow solid) | |

| Storage | Store at 2-8°C under an inert atmosphere, protected from light. | [7] |

Spectroscopic Characterization

While a specific spectrum for this compound is not publicly available, its structure allows for the confident prediction of characteristic spectroscopic signatures based on closely related analogs.[8]

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature two singlets in the aliphatic region corresponding to the two methyl groups (N-CH₃ and C-CH₃), likely between δ 2.0 and 4.0 ppm. A single singlet in the aromatic region (likely δ 7.0-8.0 ppm) would correspond to the lone proton on the pyrazole ring (C5-H).

-

¹³C NMR: The carbon NMR would show five distinct signals. Two signals in the aliphatic region for the methyl carbons, and three signals in the aromatic/heteroaromatic region. The carbon bearing the iodine (C3) would be significantly shifted and its signal potentially broadened due to the quadrupole moment of the iodine nucleus.

-

Mass Spectrometry (MS): The mass spectrum would show a clear molecular ion (M⁺) peak at m/z 222. A characteristic isotopic pattern would not be expected as iodine is monoisotopic (¹²⁷I).

Synthesis and Preparation

This compound can be efficiently prepared via a halogen exchange (Finkelstein-type) reaction from its bromo-analogue. This method is often high-yielding and straightforward.[7]

Protocol: Synthesis via Halogen Exchange

Rationale: This protocol leverages the higher nucleophilicity of iodide compared to bromide in an acetone solvent. Sodium iodide is soluble in acetone, while the resulting sodium bromide byproduct is not, driving the reaction to completion according to Le Châtelier's principle.

Materials:

-

3-Bromo-1,4-dimethyl-1H-pyrazole

-

Sodium Iodide (NaI)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated Sodium Thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 eq) in anhydrous acetone.

-

Addition of Reagent: Add sodium iodide (1.5-2.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approx. 60°C) and maintain for 12-24 hours.[7] Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Extraction: Partition the residue between dichloromethane and water. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in organic synthesis stems from the reactivity of its carbon-iodine bond.[7] Aryl and heteroaryl iodides are premier substrates for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[9]

The iodine atom serves as an excellent leaving group and readily participates in the oxidative addition step of catalytic cycles involving palladium, copper, or nickel catalysts. This allows the pyrazole core to be coupled with a wide variety of partners.

Caption: Key cross-coupling reactions of this compound.

Key Transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups at the 3-position.

-

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to synthesize pyrazole-alkyne conjugates. This reaction is well-documented for iodo-pyrazole scaffolds.[8][10][11]

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, enabling the synthesis of 3-amino-pyrazole derivatives.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds, often used when other methods are unsuitable.

Applications in Medicinal Chemistry and Drug Development

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, and functionalized intermediates like this compound are critical for the synthesis of novel therapeutic agents.[7][12]

Anti-Cancer Research: Research has highlighted the potential of this compound in oncology.[7] Studies have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, suggesting its promise as a scaffold for developing new anticancer agents.[7]

-

A549 (Lung Cancer)

-

K562 (Leukemia)

-

PC-3 (Prostate Cancer)

-

T47D (Breast Cancer)

Enzyme Inhibition: The compound has also been investigated as an inhibitor of kinases and phosphatases, which are critical enzyme families involved in cell signaling and proliferation.[7] Its ability to interact with the active sites of these enzymes makes it a valuable lead structure for designing targeted therapies, particularly in cancer where kinase dysregulation is a common driver of disease.[7]

Safety and Handling

Proper handling is essential when working with this reactive intermediate. The compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

| Hazard Class | Statement |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H332: Harmful if inhaled. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

References

- Benchchem. (n.d.). This compound | 1395443-04-5.

- Hoffman Fine Chemicals. (n.d.). CAS 1395443-04-5 | this compound.

- CymitQuimica. (n.d.). This compound.

- BLDpharm. (n.d.). 1395443-04-5|this compound.

- ChemicalBook. (n.d.). This compound CAS.

- PubChem. (n.d.). 3-Iodo-1H-pyrazole.

- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-4-iodo-1H-pyrazole 97 2033-45-6.

- Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- University of Michigan Library. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

- African Rock Art. (n.d.). This compound.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- PubChemLite. (n.d.). This compound (C5H7IN2).

- Semantic Scholar. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.

- Beilstein-Institut. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- Organic Chemistry Portal. (2023). Pyrazole synthesis.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- PMC. (n.d.). Current status of pyrazole and its biological activities.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1395443-04-5|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C5H7IN2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 1395443-04-5 | Benchchem [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. [PDF] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions | Semantic Scholar [semanticscholar.org]

- 12. nbinno.com [nbinno.com]

Navigating Chemical Space: A Technical Guide to 3-Iodo-1,4-dimethyl-1H-pyrazole (CAS No. 1395443-04-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1,4-dimethyl-1H-pyrazole (CAS No. 1395443-04-5), a versatile heterocyclic building block. While primarily utilized as a synthetic intermediate in medicinal and agrochemical research, its core pyrazole structure is a well-established pharmacophore in numerous biologically active compounds. This document details the physicochemical properties, synthesis, and key chemical reactions of this compound. Furthermore, it explores the broader biological significance of the pyrazole scaffold, with a focus on its role in the development of enzyme inhibitors for potential therapeutic applications in oncology and inflammatory diseases. The guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors and to inspire further investigation into its potential biological activities.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of ligands that can interact with a wide array of biological targets. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to the development of successful drugs such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib. The pyrazole ring can act as a bioisosteric replacement for other functional groups, participate in hydrogen bonding, and serve as a rigid core to orient substituents in a defined three-dimensional space, making it a privileged structure in drug design.

This compound is a functionalized pyrazole derivative that has garnered attention as a valuable intermediate in the synthesis of more complex molecules. The presence of an iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of extensive chemical libraries. This guide will delve into the technical details of this compound, providing researchers with the necessary information to harness its synthetic potential and to consider its application in the design of novel bioactive agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1395443-04-5 | |

| Molecular Formula | C₅H₇IN₂ | |

| Molecular Weight | 222.03 g/mol | |

| Appearance | Solid | Hoffman Fine Chemicals |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | African Rock Art |

Synthesis and Chemical Reactivity

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of 1,4-dimethyl-1H-pyrazole. A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a polar aprotic solvent like acetonitrile.

Experimental Protocol: Iodination of 1,4-dimethyl-1H-pyrazole

-

Dissolve 1,4-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution to 0°C in an ice bath.

-

Add iodine (1.2 equivalents) to the solution.

-

Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80°C) for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

An In-depth Technical Guide to 3-Iodo-1,4-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Iodo-1,4-dimethyl-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and discuss its current and potential applications, grounding all information in authoritative scientific sources.

Core Molecular and Physical Properties

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of an iodine atom at the 3-position makes it a versatile intermediate for cross-coupling reactions, while the methyl groups at the 1 and 4-positions influence its solubility and steric profile.

Chemical Structure and Identifiers

The structural representation of this compound is fundamental to understanding its reactivity and interactions.

Caption: 2D Chemical Structure of this compound.

A summary of its key identifiers and physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇IN₂ | [1][2][3] |

| Molecular Weight | 222.03 g/mol | [2][4] |

| CAS Number | 1395443-04-5 | [1][2][4] |

| MDL Number | MFCD23769065 | [2][4] |

| InChI Key | DZKLEICJWIZWGU-UHFFFAOYSA-N | [1] |

| SMILES Code | CC1=CN(C)N=C1I | [4] |

| Physical Form | Solid | |

| Purity | Typically >97% | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis would likely begin with a commercially available or readily synthesized N-methylated pyrazole precursor. The key transformation is the regioselective introduction of the iodine atom.

Caption: Proposed general synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for similar compounds.

Step 1: Synthesis of 1,4-dimethyl-1H-pyrazole (Precursor)

-

To a solution of 4-methylpyrazole in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Stir the mixture for 30 minutes to allow for deprotonation.

-

Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1,4-dimethyl-1H-pyrazole.

Step 2: Iodination

-

Dissolve the 1,4-dimethyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Add an electrophilic iodinating agent, such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl).

-

Stir the reaction at room temperature and monitor its progress. The electron-rich pyrazole ring is susceptible to electrophilic substitution, with the C3 and C5 positions being the most reactive. The presence of the N-methyl group may direct the iodination to the C3 position.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

Step 3: Purification

-

Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Research and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7][8] Pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[7][9]

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions.

Role in Cross-Coupling Reactions

The iodo-substituent allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable intermediate in drug discovery and materials science.

Caption: Key cross-coupling reactions utilizing this compound.

The Sonogashira cross-coupling reaction of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene has been studied and evaluated, highlighting the synthetic possibilities of these compounds.[5][6][10] These reactions enable the introduction of diverse functional groups, allowing for the rapid generation of libraries of novel pyrazole derivatives for biological screening.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling iodo-heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[4]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined structure, characterized by a reactive iodo-substituent, allows for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This enables the efficient synthesis of diverse libraries of novel pyrazole derivatives for the exploration of new therapeutic agents and functional materials. Proper handling and storage are essential to maintain its integrity and ensure laboratory safety.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. scbt.com [scbt.com]

- 4. 1395443-04-5|this compound|BLD Pharm [bldpharm.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. [PDF] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions | Semantic Scholar [semanticscholar.org]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

A Technical Guide to the Structural Elucidation of 3-Iodo-1,4-dimethyl-1H-pyrazole

Foreword: The Strategic Value of Halogenated Pyrazoles

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1] Their unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding, make them privileged structures in drug design. The introduction of a halogen atom, particularly iodine, onto the pyrazole ring dramatically enhances the molecule's utility. The carbon-iodine bond serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[2][3] This functionalization is a critical step in the construction of complex molecular architectures with tailored biological activities. Therefore, the unambiguous confirmation of the regiochemistry and overall structure of intermediates like 3-Iodo-1,4-dimethyl-1H-pyrazole is not merely an academic exercise; it is a critical quality control checkpoint that underpins the success of subsequent, often costly, research and development phases. This guide provides an in-depth, multi-technique approach to the structural verification of this key synthetic building block.

The Synthetic Pathway: An Exercise in Regioselectivity

The elucidation of a molecule's structure begins with a foundational understanding of its synthesis. The targeted placement of the iodine atom at the C3 position of the 1,4-dimethyl-1H-pyrazole core is a classic example of electrophilic aromatic substitution, guided by the inherent electronic nature of the pyrazole ring.

The synthesis commences with the precursor, 1,4-dimethyl-1H-pyrazole. The electron-donating effects of the two methyl groups and the lone pair of the pyrrole-like N1 nitrogen enrich the ring's electron density. However, this density is not uniform. Computational and experimental studies show that the C3 and C5 positions are the most nucleophilic. In this N-methylated pyrazole, the C3 position is sterically more accessible and electronically primed for electrophilic attack. A common and effective laboratory-scale method utilizes a mild oxidizing agent to generate an iodonium ion (I⁺) in situ from molecular iodine.[2]

Experimental Protocol: Synthesis of this compound[2]

-

Dissolution: Dissolve 1,4-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add molecular iodine (I₂, 1.2 equivalents). Cool the mixture to 0°C in an ice bath.

-

Oxidation: Add 30% hydrogen peroxide (H₂O₂, 1.5 equivalents) dropwise to the cooled, stirring suspension. The H₂O₂ acts as the oxidant to generate the electrophilic iodine species.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-82°C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to room temperature and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic brown color of iodine disappears.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography on silica gel (eluent: hexane:ethyl acetate, 4:1) to yield the pure this compound.

The Analytical Gauntlet: A Multi-Pronged Approach to Verification

No single analytical technique is sufficient to provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system that confirms the identity, purity, and precise atomic arrangement of the target compound.

Caption: The logical workflow for the structural elucidation of this compound.

Spectroscopic Fingerprinting

Spectroscopy provides the foundational data for molecular structure determination by probing how the molecule interacts with electromagnetic radiation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The first and most fundamental question is: what is the molecular weight of the synthesized compound? Mass spectrometry provides a direct answer. For this compound (C₅H₇IN₂), the expected monoisotopic mass is 221.9654 g/mol . High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition with high precision.

-

Expected HRMS (ESI+) Result: [M+H]⁺ = 222.9727 (Calculated for C₅H₈IN₂⁺). An experimental value matching this to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.[2]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy identifies the types of chemical bonds present by measuring their characteristic vibrational frequencies. While the IR spectrum of a pyrazole is complex, certain bands are diagnostic.[1][4] For our target molecule, we expect to see:

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The pyrazole ring vibrations are expected in the 1400-1600 cm⁻¹ region. A band around 1541 cm⁻¹ is characteristic of the C=N stretch.[2]

-

C-I Stretching: The vibration for the carbon-iodine bond is expected at a lower frequency, typically in the fingerprint region, around 1302 cm⁻¹.[2]

The absence of a broad N-H stretching band (typically ~3200-3400 cm⁻¹) confirms that the pyrazole nitrogen is substituted, consistent with the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5][6]

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Typically, 16-64 scans are sufficient.[6]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.[6]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a direct count of the different types of protons and their neighboring environments. For this compound, the spectrum is remarkably simple and diagnostic.

| Predicted Chemical Shift (δ) | Experimental Shift (δ)[2] | Multiplicity | Integration | Assignment | Rationale |

| ~7.1-7.3 | 7.12 | Singlet (s) | 1H | H-5 | The sole proton on the aromatic pyrazole ring. It appears as a singlet as it has no adjacent protons to couple with. |

| ~3.7-3.9 | 3.75 | Singlet (s) | 3H | N-CH₃ | Protons of the methyl group attached to the N1 nitrogen. Deshielded due to the electronegativity of the nitrogen. |

| ~2.3-2.5 | 2.34 | Singlet (s) | 3H | C₄-CH₃ | Protons of the methyl group attached to the C4 carbon of the pyrazole ring. |

The presence of three distinct singlets with an integration ratio of 1:3:3 is powerful and unambiguous evidence for the proposed structure.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Predicted Chemical Shift (δ) | Experimental Shift (δ)[2] | Assignment | Rationale |

| ~145-155 | 152.4 | C-5 | Carbon adjacent to two nitrogen atoms, expected to be significantly deshielded. |

| ~140-150 | 148.9 | C-4 | The signal for C4 is typically found in this region for substituted pyrazoles. |

| ~60-70 | Not Reported | C-3 (C-I) | The "heavy atom effect" of iodine causes significant shielding, shifting the C-I signal far upfield. This is the most diagnostic signal. A value around 60-70 ppm would be expected. |

| ~38-42 | 40.1 | N-CH₃ | Aliphatic carbon attached to nitrogen. |

| ~12-16 | 14.7 | C₄-CH₃ | Aliphatic carbon attached to the pyrazole ring. |

Note: The reported experimental data[2] appears to have mis-assigned or combined the C3 and C4 signals. The key takeaway is the presence of five distinct carbon signals, with the C-I carbon being uniquely upfield-shifted.

Caption: Key ¹H NMR chemical shifts mapped onto the structure of this compound.

X-Ray Crystallography: The Definitive Confirmation

While the collective spectroscopic data provide overwhelming evidence for the structure, single-crystal X-ray diffraction (XRD) offers the ultimate, unambiguous proof.[7] This technique provides a three-dimensional map of electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and overall molecular geometry.

Conceptual Protocol: Single-Crystal XRD

-

Crystal Growth: Suitable single crystals of the compound are grown, often by slow evaporation of a saturated solution.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[1]

-

Structure Solution & Refinement: The diffraction data is processed using specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.[2] This map is then refined to yield the final atomic coordinates and thermal parameters.

An XRD analysis would definitively confirm the planarity of the pyrazole ring, the precise locations of the iodine and methyl substituents, and the C-I bond length (typically ~2.10 Å), leaving no doubt as to the compound's identity and regiochemistry.[1][8]

Conclusion

The structural elucidation of this compound is a systematic process that integrates synthetic chemistry with a suite of powerful analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while IR spectroscopy verifies the presence of key functional groups. The simplicity and diagnostic power of ¹H and ¹³C NMR spectroscopy provide a robust blueprint of the molecular connectivity. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing a precise and irrefutable three-dimensional structure. The convergence of these independent lines of evidence provides the high degree of certainty required for a critical building block in research and drug development.

References

-

Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5423. Available at: [Link]

-

Lopes, J. F., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(24), 5873. Available at: [Link]

-

Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. R Discovery. Available at: [Link]

-

Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Semantic Scholar. Available at: [Link]

-

Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]

-

Mihai, C. I., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Antibiotics, 11(9), 1119. Available at: [Link]

-

ResearchGate (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. Available at: [Link]

-

Zaleski, D. P., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 125(42), 9233-9245. Available at: [Link]

-

Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4286. Available at: [Link]

-

Anderson, D. M. W., & Bell, F. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 712-718. Available at: [Link]

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. Available at: [Link]

-

Cernova, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]

-

Martins, J. E. D., et al. (2016). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available at: [Link]

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666-6670. Available at: [Link]

-

Cernova, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

-

Pavilek, B., et al. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]

-

Maciej, Z., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(26), 20263-20274. Available at: [Link]

- [No Author] (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Source not available.

-

Elguero, J., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Halogenation of the pyrazole scaffold. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1395443-04-5 | Benchchem [benchchem.com]

- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide to the Spectroscopic Data of 3-Iodo-1,4-dimethyl-1H-pyrazole

Introduction

3-Iodo-1,4-dimethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds integral to medicinal chemistry and materials science.[1] The strategic placement of an iodine atom at the 3-position, a methyl group at the 4-position, and another on the pyrazole nitrogen (N1) creates a versatile scaffold for synthetic transformations.[1][2] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals the foundational knowledge required for its unambiguous identification and utilization in complex synthetic pathways. Understanding the nuances of its NMR, mass spectrometry, and infrared spectra is paramount for reaction monitoring, quality control, and the rational design of novel chemical entities.

The pyrazole core is a prevalent motif in numerous biologically active molecules.[2][3] The introduction of an iodo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of diverse functionalities.[1] The methyl groups, in turn, influence the compound's solubility, steric profile, and electronic properties. Accurate interpretation of its spectroscopic signature is the first critical step in harnessing its synthetic potential.

Molecular Structure and Isomerism

To fully appreciate the spectroscopic data, a clear understanding of the molecule's connectivity is essential. The structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and diagnostic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by three distinct signals corresponding to the three types of protons in the molecule: the N-methyl protons, the C4-methyl protons, and the C5-proton.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | ~3.7 - 3.9 | Singlet | 3H |

| C4-CH₃ | ~2.1 - 2.3 | Singlet | 3H |

| C5-H | ~7.3 - 7.5 | Singlet | 1H |

Note: Predicted shifts are based on analogous structures and general principles of NMR spectroscopy.

Interpretation:

-

N-CH₃ (Singlet, ~3.7 - 3.9 ppm): The protons of the methyl group attached to the nitrogen atom are deshielded due to the electronegativity of the nitrogen. This results in a downfield shift compared to a typical aliphatic methyl group. The signal appears as a singlet as there are no adjacent protons to couple with.

-

C4-CH₃ (Singlet, ~2.1 - 2.3 ppm): The methyl group at the C4 position is attached to an sp²-hybridized carbon of the pyrazole ring. Its chemical shift is in the typical range for a methyl group on a double bond. It also appears as a singlet due to the absence of vicinal protons.

-

C5-H (Singlet, ~7.3 - 7.5 ppm): The lone proton on the pyrazole ring at the C5 position is in an electron-deficient environment, leading to a significant downfield shift into the aromatic region. The lack of adjacent protons results in a singlet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~35 - 40 |

| C4-CH₃ | ~10 - 15 |

| C3 | ~85 - 95 |

| C4 | ~130 - 135 |

| C5 | ~138 - 142 |

Note: Predicted shifts are based on analogous structures and general principles of NMR spectroscopy.

Interpretation:

-

N-CH₃ (~35 - 40 ppm): The carbon of the N-methyl group appears in the aliphatic region, shifted downfield by the attached nitrogen.

-

C4-CH₃ (~10 - 15 ppm): This methyl carbon resonates at a typical upfield position for an sp³-hybridized carbon attached to an sp² carbon.

-

C3 (~85 - 95 ppm): The C3 carbon is directly bonded to the highly electronegative iodine atom. This "heavy atom effect" induces a significant upfield shift compared to an unsubstituted sp² carbon in a similar electronic environment.

-

C4 (~130 - 135 ppm): This quaternary carbon, substituted with a methyl group, appears in the downfield region characteristic of aromatic/heteroaromatic carbons.

-

C5 (~138 - 142 ppm): The C5 carbon, bearing a hydrogen atom, is also found in the downfield region, with its precise shift influenced by the overall electron distribution in the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₅H₇IN₂ and the monoisotopic mass is 221.9654 Da.[4]

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M]⁺ | 221.9654 |

| [M+H]⁺ | 222.9727 |

Note: m/z values are for the most abundant isotopes.

Interpretation:

The mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z 221.9654. In high-resolution mass spectrometry (HRMS), this value can be used to confirm the elemental composition.[1] Under soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 222.9727 is often observed as the base peak.[4] The isotopic pattern will be characteristic of a molecule containing one iodine atom, with a significant M+1 peak due to the natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | C-H stretching (aromatic/vinylic) |

| ~2950 - 2850 | C-H stretching (aliphatic) |

| ~1600 - 1450 | C=C and C=N stretching (ring) |

| ~1450 - 1350 | C-H bending (aliphatic) |

| Below 800 | C-I stretching |

Interpretation:

-

C-H Stretching: The spectrum will exhibit characteristic C-H stretching vibrations for the aromatic proton (C5-H) and the aliphatic protons of the two methyl groups.

-

Ring Stretching: The pyrazole ring will give rise to a series of absorptions corresponding to C=C and C=N bond stretching.

-

C-I Stretching: The carbon-iodine bond vibration is expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocols

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a relevant m/z range.

IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-Iodo-1,4-dimethyl-1H-pyrazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are a critical class of heterocyclic compounds, forming the scaffold of numerous pharmaceuticals and functional materials. The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. This technical guide provides an in-depth analysis of 3-Iodo-1,4-dimethyl-1H-pyrazole, a key synthetic intermediate. We will explore the core principles and practical applications of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the comprehensive structural elucidation of this compound. This guide moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and data interpretation, thereby providing a robust framework for researchers in the field.

Introduction: The Significance of this compound

This compound (C₅H₇IN₂) is a functionalized pyrazole with a molecular weight of approximately 222.03 g/mol .[1][2][3] Its significance in synthetic chemistry lies in the strategic placement of its substituents. The N1-methyl and C4-methyl groups provide stability and influence the electronic environment of the pyrazole ring, while the iodine atom at the C3 position serves as a versatile synthetic handle. This iodo-substituent is readily displaced in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[4] This makes this compound a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Accurate spectroscopic characterization is the bedrock of utilizing such intermediates effectively. This guide will provide a detailed exposition of the NMR and mass spectrometric techniques used to confirm the identity and purity of this compound.

Synthesis of this compound

The synthesis of this compound typically proceeds via an electrophilic iodination of the precursor, 1,4-dimethyl-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.

Conceptual Workflow for Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative example based on general procedures for the iodination of pyrazoles.[5][6]

-

Preparation: To a solution of 1,4-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added a mild base, for example, sodium bicarbonate (NaHCO₃) (2.0 eq).

-

Iodination: The mixture is cooled in an ice bath, and a solution of molecular iodine (I₂) (1.1 eq) in CH₂Cl₂ is added dropwise with stirring. The reaction is allowed to slowly warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound as a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Sample Preparation and Data Acquisition

A standardized approach to sample preparation is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Data Acquisition: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion. Standard one-dimensional ¹H and proton-decoupled ¹³C NMR experiments are typically sufficient for structural confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct singlet signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~7.3 | Singlet | 1H |

| N-CH₃ | ~3.8 | Singlet | 3H |

| C-CH₃ | ~2.2 | Singlet | 3H |

Table 1: Predicted ¹H NMR data for this compound.

Causality behind the Chemical Shifts:

-

H-5 Proton: This is the sole proton on the pyrazole ring and is expected to be the most downfield signal due to the aromatic nature of the ring.

-

N-CH₃ Protons: The methyl group attached to the nitrogen atom is deshielded by the electronegative nitrogen, resulting in a chemical shift around 3.8 ppm.

-

C-CH₃ Protons: The methyl group at the C4 position is in a more shielded environment compared to the N-methyl group, leading to an upfield chemical shift around 2.2 ppm.

The absence of any observable coupling for these signals is due to the lack of adjacent protons. Long-range couplings in such systems are typically too small to be resolved in standard spectra.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~135 |

| C-4 | ~115 |

| C-3 | ~90 |

| N-CH₃ | ~39 |

| C-CH₃ | ~10 |

Table 2: Predicted ¹³C NMR data for this compound.

Expert Insights on ¹³C Chemical Shifts:

-

C-3 Carbon: The most notable feature is the upfield shift of the C-3 carbon. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces significant shielding of the directly attached carbon.

-

Aromatic Carbons: The C-5 and C-4 carbons appear in the typical aromatic region for pyrazoles.

-

Methyl Carbons: The N-CH₃ carbon is deshielded relative to the C-CH₃ carbon due to the electronegativity of the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Choice of Ionization Technique

For a small, relatively volatile molecule like this compound, several ionization techniques are suitable.

-

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the sample.[7] It typically leads to extensive fragmentation, which can be highly informative for structural elucidation.

-

Electrospray Ionization (ESI): A "soft" ionization technique, ESI is particularly useful for obtaining the mass of the molecular ion with minimal fragmentation.[4] For this compound, analysis in positive ion mode would likely yield the protonated molecule [M+H]⁺.

The choice between these techniques depends on the analytical goal. For confirmation of molecular weight, ESI is often preferred. For detailed structural analysis through fragmentation, EI is the method of choice.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound (C₅H₇IN₂), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 222.9774 m/z.

Fragmentation Analysis (Electron Ionization)

Under EI conditions, the molecular ion of this compound will undergo fragmentation. The C-I bond is the weakest bond in the molecule and is therefore prone to cleavage.[8]

Caption: Plausible mass spectral fragmentation pathway for this compound.

Plausible Fragmentation Pathways:

-

Loss of an Iodine Radical: The most likely initial fragmentation is the homolytic cleavage of the C-I bond to lose an iodine radical (I•), resulting in a fragment with an m/z of 95. This fragment, [C₅H₇N₂]⁺, would correspond to the 1,4-dimethylpyrazolium cation and is expected to be a major peak in the spectrum.

-

Formation of the Iodine Cation: Alternatively, the charge may be retained by the iodine atom, leading to a peak at m/z 127 corresponding to [I]⁺. The presence of a peak at m/z 127 is highly characteristic of an iodo-substituted compound.

-

Loss of HCN: The pyrazolium fragment (m/z 95) can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic rings, to give a fragment at m/z 68.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and substitution pattern of the molecule, with the heavy atom effect of iodine being a key diagnostic feature in the ¹³C spectrum. Mass spectrometry, particularly with a hard ionization technique like EI, confirms the molecular weight and reveals characteristic fragmentation patterns, most notably the loss of iodine. This detailed spectroscopic analysis is a self-validating system that ensures the structural integrity of this important synthetic intermediate, providing researchers with the confidence needed for its application in complex synthetic endeavors.

References

-

Hoffman Fine Chemicals. CAS 1395443-04-5 | this compound. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014 (vi), 54-71.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

-

JEOL. Ionization Methods in Organic Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023, 28(18), 6533.

-

Middle East Technical University. DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. calpaclab.com [calpaclab.com]